PLX7922

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

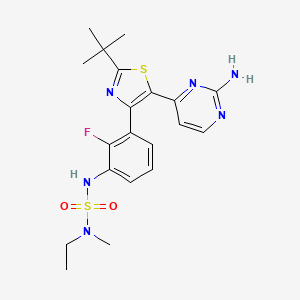

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-aminopyrimidin-4-yl)-2-tert-butyl-4-[3-[[ethyl(methyl)sulfamoyl]amino]-2-fluorophenyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN6O2S2/c1-6-27(5)31(28,29)26-13-9-7-8-12(15(13)21)16-17(14-10-11-23-19(22)24-14)30-18(25-16)20(2,3)4/h7-11,26H,6H2,1-5H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUJMZKTOUBMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)NC1=CC=CC(=C1F)C2=C(SC(=N2)C(C)(C)C)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PLX7922 structure and chemical properties

An In-depth Technical Guide to PLX7922

This compound is a potent and selective inhibitor of the RAF family of kinases, particularly targeting the BRAFV600E mutant, a common driver mutation in various cancers, including melanoma.[1][2] Developed as a "paradox breaker," this compound is designed to inhibit signaling in cancer cells with BRAF mutations without causing the paradoxical activation of the MAPK pathway in wild-type BRAF cells, a significant side effect of first-generation RAF inhibitors.[2][3] This guide provides a detailed overview of the chemical properties, mechanism of action, and relevant experimental data for this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized below.

| Property | Value |

| IUPAC Name | N'-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-N-ethyl-N-methylsulfuric diamide |

| Molecular Formula | C23H28FN7O2S2 |

| Molecular Weight | 464.58 g/mol [1] |

| SMILES String | O=S(NC1=C(F)C(C2=C(C3=CC=NC(N)=N3)SC(C(C)(C)C)=N2)=CC=C1)(N(CC)C)=O[1] |

| CAS Number | 1393465-74-1 |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of RAF kinases. Its primary target is the constitutively active BRAFV600E mutant protein, which drives aberrant signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway.

In cells harboring the BRAFV600E mutation, the MAPK pathway is perpetually active, leading to uncontrolled cell proliferation and survival.[4] this compound binds to the ATP-binding pocket of the BRAFV600E kinase, preventing the phosphorylation and subsequent activation of its downstream target, MEK. This, in turn, prevents the phosphorylation of ERK, leading to the inhibition of the entire signaling cascade and ultimately causing cell cycle arrest and apoptosis in cancer cells.[5]

A key feature of this compound is its classification as a "paradox breaker".[2] First-generation RAF inhibitors, while effective against BRAF-mutant tumors, can cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream mutations (e.g., in RAS). This occurs because inhibitor binding can promote the dimerization of RAF proteins, leading to transactivation. This compound is designed to inhibit BRAFV600E signaling without promoting this paradoxical activation in wild-type BRAF contexts.[2][3] However, in cell lines with mutant NRAS, this compound has been shown to activate pERK.[1]

Experimental Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies.

| Experiment Type | Cell Context | Concentration Range | Effect |

| pERK Inhibition | BRAFV600E cell lines | 1-1000 nM | Inhibition of ERK phosphorylation[1] |

| pERK Activation | NRAS mutant cell lines (e.g., B9, IPC-298) | 1-1000 nM | Activation of ERK phosphorylation[1] |

| In Vivo Solubility | N/A | N/A | ≥ 2.5 mg/mL in various formulations[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of this compound.

In Vivo Formulation Protocol

For animal studies, this compound is often formulated to ensure adequate solubility and bioavailability. A common protocol is as follows:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Sequentially add co-solvents. For a final solution, the volumetric ratio is typically:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Ensure the solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

-

It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1]

Western Blot for MAPK Pathway Activation

Western blotting is a standard technique to measure the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, following treatment with an inhibitor.

Protocol Outline:

-

Cell Lysis: Treat cancer cell lines (e.g., BRAFV600E mutant melanoma cells) with varying concentrations of this compound for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-pMEK, anti-total MEK, anti-pERK, anti-total ERK, and a loading control like β-Actin).[6]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[6]

-

Detection: Visualize the protein bands using an ECL (chemiluminescence) detection kit and quantify the band intensity to determine the relative levels of protein phosphorylation.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4xv3 - B-Raf Kinase V600E oncogenic mutant in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 3. Inhibition of mutant BRAF splice variant signaling by next-generation, selective RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Paradoxical MAPK Activation by the RAF Inhibitor PLX7922: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RAF kinase inhibitors have revolutionized the treatment of BRAF-mutant melanomas. However, first-generation inhibitors are associated with a phenomenon known as paradoxical activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This occurs in BRAF wild-type cells, particularly those with upstream activating mutations in RAS, and can lead to the development of secondary malignancies. This technical guide explores the mechanism of paradoxical activation through the lens of PLX7922, a research compound instrumental in understanding this process. While initially developed alongside "paradox breakers," this compound itself demonstrates the hallmark characteristics of an inhibitor that causes paradoxical activation. We will detail the signaling pathways, present comparative data, provide experimental protocols to study this effect, and visualize the core mechanisms.

The Core Mechanism: Paradoxical MAPK Pathway Activation

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated by mutations, most notably in BRAF (e.g., BRAF V600E). First-generation RAF inhibitors like Vemurafenib (PLX4032) are highly effective at inhibiting the monomeric, active BRAF V600E oncoprotein.

However, in cells with wild-type BRAF but activated RAS, these inhibitors have a different effect. Instead of inhibiting the pathway, they promote the dimerization of RAF kinases (BRAF and CRAF). The binding of an inhibitor to one protomer in the dimer allosterically transactivates the other, drug-free protomer, leading to a paradoxical increase in MEK and ERK phosphorylation and downstream signaling.[1][2][3] This is the fundamental mechanism of paradoxical activation.

This compound is a RAF inhibitor that binds to BRAF V600E but also elicits paradoxical MAPK activation in cells with mutant NRAS.[4] It serves as a key tool compound for studying this phenomenon, particularly in contrast to next-generation "paradox breakers" like PLX8394, which were specifically designed to disrupt RAF dimerization and evade this effect.[5][6]

Data Presentation: this compound in Context

The following tables summarize the differential effects of a first-generation inhibitor (Vemurafenib), a paradox-inducing compound (this compound), and a "paradox breaker" (PLX8394) on the MAPK pathway in different genetic contexts.

Table 1: Comparative Biochemical and Cellular Inhibitory Activity

| Compound | Target | Biochemical IC50 (BRAF V600E) | Cellular Antiproliferation IC50 (A375; BRAF V600E) | Reference(s) |

| Vemurafenib | BRAF V600E | ~31 nM | ~0.04 - 0.44 µM | [7][8][9] |

| This compound | BRAF V600E | Data not available | Inhibits proliferation | [4] |

| PLX8394 | BRAF V600E | Data not available | < 40 nM | [7] |

IC50 values represent the concentration required for 50% inhibition. Lower values indicate higher potency.

Table 2: Comparative Effect on ERK Phosphorylation (pERK)

| Compound | Cell Line Genotype | Effect on pERK | Concentration Range | Reference(s) |

| Vemurafenib | BRAF V600E (e.g., A375) | Inhibition | Effective at ~1 µM | [10] |

| NRAS Mutant (e.g., IPC-298) | Strong Activation | Peaks around 0.1-1 µM | [6][10] | |

| This compound | BRAF V600E | Inhibition | 1-1000 nM | [4] |

| NRAS Mutant (e.g., IPC-298) | Activation | 1-1000 nM | [4] | |

| PLX8394 | BRAF V600E | Inhibition | Effective at < 500 nM | [7] |

| NRAS Mutant | No Activation | Up to 50 µM | [6] |

Visualizing the Mechanisms and Workflows

Signaling Pathway Diagrams

Figure 1: The canonical RAS-RAF-MEK-ERK (MAPK) signaling pathway.

Figure 2: Mechanism of paradoxical MAPK activation by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib [mdpi.com]

Methodological & Application

PLX7922 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

PLX7922 is a potent and selective inhibitor of RAF kinases, particularly targeting the BRAF V600E mutation, a common driver in various cancers. As a crucial tool in cancer research and drug development, understanding its solubility and handling properties is paramount for accurate and reproducible experimental results. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents, along with protocols for solution preparation and solubility determination. Additionally, the relevant signaling pathway and experimental workflows are visualized to aid in experimental design and data interpretation.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₅FN₆O₂S₂ |

| Molecular Weight | 464.58 g/mol |

| Appearance | Crystalline solid |

| Storage | Store at -20°C |

Solubility Data

The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data. It is important to note that for solvents other than DMSO, the provided data for this compound is based on in-vivo formulations, and for other organic solvents, data from structurally similar RAF inhibitors (Vemurafenib, Dabrafenib, and Encorafenib) is included for comparative purposes.

| Solvent | This compound Solubility | Vemurafenib Solubility | Dabrafenib Solubility | Encorafenib Solubility |

| DMSO | 100 mg/mL (215.25 mM)[1] | 100 mg/mL | ~30 mg/mL | ~20 mg/mL |

| Ethanol | Data not available | Very poorly soluble | ~1 mg/mL | ~15 mg/mL |

| Methanol | Data not available | Data not available | Data not available | Soluble |

| Acetonitrile | Data not available | Data not available | Soluble in ACN:Methanol mix | Data not available |

| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (5.38 mM)[1] | Not applicable | Not applicable | Not applicable |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.38 mM)[1] | Not applicable | Not applicable | Not applicable |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.38 mM)[1] | Not applicable | Not applicable | Not applicable |

Note: The solubility of small molecules can be influenced by factors such as temperature, pH, and the presence of other solutes. It is recommended to perform solubility tests for your specific experimental conditions. Hygroscopic DMSO can significantly impact the solubility of this compound; therefore, the use of freshly opened DMSO is recommended.[1]

Signaling Pathway

This compound is an inhibitor of RAF kinases, which are key components of the MAPK/ERK signaling pathway. This pathway plays a critical role in regulating cell proliferation, differentiation, and survival. In many cancers, mutations in BRAF, such as V600E, lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound specifically targets and inhibits the activity of these mutated RAF proteins.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on RAF.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), freshly opened

-

Vortex mixer

-

Sonicator (optional)

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required mass of this compound for the desired volume of 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 4.6458 mg of this compound (Molecular Weight = 464.58 g/mol ).

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of fresh, anhydrous DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid in dissolution.

-

Once the this compound is completely dissolved, the stock solution is ready for use.

-

For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Method for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a general procedure for determining the thermodynamic solubility of this compound in an aqueous buffer.

Materials:

-

This compound powder

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC or other suitable analytical instrument for quantification

-

Glass vials with screw caps

Procedure:

-

Add an excess amount of this compound powder to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Add a known volume of the aqueous buffer to the vial.

-

Securely cap the vial and place it on an orbital shaker or rotator.

-

Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes.

-

Carefully collect a known volume of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC.

-

Calculate the solubility of this compound in the aqueous buffer based on the measured concentration and the dilution factor.

References

Application Notes and Protocols for PLX7922 in Melanoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PLX7922, a next-generation BRAF inhibitor, in preclinical studies involving the human melanoma cell lines A375 and SK-MEL-28. This document outlines the mechanism of action of this compound, detailed protocols for key experiments, and expected outcomes based on current scientific literature.

Introduction

Melanoma is a highly aggressive form of skin cancer, with a significant portion of cases driven by mutations in the BRAF gene, most commonly the V600E mutation. This mutation leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting cell proliferation and survival. First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, have shown significant clinical efficacy; however, the development of resistance is a major challenge.

This compound is a "paradox breaker" BRAF inhibitor. Unlike its predecessors, it is designed to inhibit the BRAF V600E mutant protein without causing paradoxical activation of the MAPK pathway in BRAF wild-type cells. This property is significant as paradoxical pathway activation is a known mechanism of acquired resistance and can contribute to the development of secondary malignancies. These notes provide a framework for investigating the efficacy and mechanism of action of this compound in BRAF V600E-mutant melanoma cell lines A375 and SK-MEL-28.

Materials and Methods

Cell Culture

A375 and SK-MEL-28 human melanoma cell lines, both harboring the BRAF V600E mutation, should be obtained from a reputable cell bank (e.g., ATCC).

-

A375 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

SK-MEL-28 Cells: Culture in Minimum Essential Medium (MEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]

Maintain cells in a humidified incubator at 37°C with 5% CO2.

This compound Preparation

Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of melanoma cells.

Materials:

-

A375 or SK-MEL-28 cells

-

96-well plates

-

This compound stock solution

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Microplate reader

Protocol:

-

Seed 2 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium.[2]

-

Allow cells to adhere overnight.

-

The next day, prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01 µM to 10 µM) or DMSO as a vehicle control to the respective wells.

-

Incubate the plate for 72-120 hours.[3]

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for MAPK Pathway Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.

Materials:

-

A375 or SK-MEL-28 cells

-

6-well plates

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Protocol:

-

Seed 4 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.[4]

-

Treat the cells with the desired concentrations of this compound or DMSO for a specified time (e.g., 4 or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 15-20 µg of protein per sample by boiling in Laemmli buffer.[4]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

Data Presentation

Quantitative Data Summary

The following tables summarize expected quantitative data from the literature for the effects of BRAF inhibitors on A375 and SK-MEL-28 cell lines. Note that specific IC50 values for this compound may vary between studies and experimental conditions.

Table 1: IC50 Values of BRAF Inhibitors in Melanoma Cell Lines

| Cell Line | Compound | IC50 (µM) | Reference |

| A375 | Vemurafenib (PLX4032) | ~1.0 | [5] |

| SK-MEL-28 | Vemurafenib (PLX4032) | ~0.5 | [5] |

| A375 (Vemurafenib-Resistant) | Vemurafenib (PLX4032) | >10 | [5] |

| SK-MEL-28 (Vemurafenib-Resistant) | Vemurafenib (PLX4032) | >5 | [5] |

Table 2: Effect of this compound on MAPK Pathway Components

| Cell Line | Treatment | Target Protein | Expected Outcome | Reference |

| A375 (BRAF V600E) | This compound (1-1000 nM) | p-ERK | Inhibition | [6] |

| SK-MEL-28 (BRAF V600E) | This compound (1-1000 nM) | p-ERK | Inhibition | [6] |

| NRAS-mutant cell lines | This compound | p-ERK | Activation (Paradoxical) | [6] |

Visualizations

Signaling Pathway Diagram

Caption: The MAPK signaling pathway in BRAF V600E mutant melanoma.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound in melanoma cell lines.

References

- 1. gni :: Genomics & Informatics [genominfo.org]

- 2. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. mdpi.com [mdpi.com]

- 5. Differential expression of ABCB5 in BRAF inhibitor-resistant melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Studying Drug Resistance Mechanisms with PLX7922

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of PLX7922 and its analogs as tools for investigating drug resistance mechanisms in cancers with BRAF mutations. Detailed protocols for key experiments are included to facilitate the study of these "paradox breaker" RAF inhibitors.

Introduction to this compound: A "Paradox Breaker" RAF Inhibitor

First-generation RAF inhibitors, such as vemurafenib and dabrafenib, have shown significant clinical efficacy in patients with BRAFV600E-mutant melanoma.[1] However, their effectiveness is often limited by the development of acquired resistance and a phenomenon known as "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF or upstream RAS mutations.[1][2] This paradoxical activation can lead to the development of secondary malignancies, such as cutaneous squamous cell carcinomas.[1]

This compound and its analogs, including PLX7904 and the clinical candidate plixorafenib (PLX8394), are next-generation RAF inhibitors designed to overcome these limitations.[3][4] Termed "paradox breakers," these compounds can selectively inhibit the activity of mutant BRAF without causing the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[1] This unique property makes them invaluable tools for studying the mechanisms of resistance to first-generation RAF inhibitors and for developing novel therapeutic strategies.

The mechanism behind this advantage lies in their ability to disrupt the formation of RAF dimers, a key step in paradoxical activation.[2] While first-generation inhibitors promote the dimerization and transactivation of RAF proteins in RAS-activated cells, paradox breakers like this compound are designed to prevent this, thereby uncoupling mutant BRAF inhibition from paradoxical pathway activation.[1][2]

Quantitative Data: In Vitro Efficacy of this compound and Analogs

The following tables summarize the in vitro potency of this compound and its analogs against various cancer cell lines and kinase targets.

Table 1: IC50 Values of PLX7904 in Cancer Cell Lines

| Cell Line | Cancer Type | BRAF Status | IC50 (µM) |

| A375 | Melanoma | V600E | 0.17 |

| COLO829 | Melanoma | V600E | 0.53 |

| COLO205 | Colorectal Cancer | V600E | 0.16 |

Data sourced from MedchemExpress.[5]

Table 2: IC50 Values of Plixorafenib (PLX8394) Against RAF Kinases (Cell-free assay)

| Kinase Target | IC50 (nM) |

| BRAF (V600E) | 3.8 |

| Wild-Type BRAF | 14 |

| CRAF | 23 |

Data sourced from Selleck Chemicals.[6][7]

Signaling Pathways and Mechanisms

The diagrams below, generated using Graphviz, illustrate the key signaling pathways and the differential effects of first-generation and "paradox breaker" RAF inhibitors.

MAPK Signaling Pathway

Caption: The canonical MAPK signaling pathway.

Mechanism of Paradoxical Activation by First-Generation RAF Inhibitors

Caption: Paradoxical MAPK pathway activation by first-generation RAF inhibitors.

Mechanism of "Paradox Breaker" RAF Inhibitors

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRAF paradox breakers PLX8394, PLX7904 are more effective against BRAFV600Ε CRC cells compared with the BRAF inhibitor PLX4720 and shown by detailed pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Cell Viability Assays with PLX7922 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

PLX7922 is a next-generation, selective RAF inhibitor designed to overcome the limitations of first-generation BRAF inhibitors. A key feature of this compound and its analogues, such as PLX8394, is their classification as "paradox breakers."[1] This means they can effectively inhibit the MAPK/ERK signaling pathway in cancer cells with BRAF mutations, such as BRAF V600E, without causing the paradoxical pathway activation often observed in cells with wild-type BRAF and upstream RAS mutations.[2][3] This paradoxical activation by older inhibitors can lead to resistance and the development of secondary malignancies. The ability of this compound to avoid this phenomenon makes it a promising candidate for cancer therapy.

These application notes provide detailed protocols for assessing the effects of this compound on cell viability using two common methods: the MTT and CellTiter-Glo® assays.

Mechanism of Action: The "Paradox Breaker"

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving tumor growth.

First-generation RAF inhibitors effectively target monomeric BRAF V600E. However, in cells with wild-type (WT) BRAF and an activating RAS mutation, these inhibitors can promote the dimerization of RAF proteins (BRAF/CRAF heterodimers), leading to the paradoxical activation of the downstream MEK/ERK pathway.

This compound and other "paradox breakers" are designed to bind to BRAF in a way that prevents this dimerization, thus inhibiting the pathway in BRAF-mutant cells while avoiding paradoxical activation in RAS-mutant cells.[4][5][6] This selective inhibition is a significant advancement in targeting the MAPK pathway.

Quantitative Data: Cell Viability

While extensive public data on the half-maximal inhibitory concentration (IC50) for this compound is limited, data for its close analogue, PLX8394, is available and provides a strong indication of its activity. PLX8394 demonstrates potent and selective inhibition of cell viability in cancer cell lines harboring BRAF mutations, while showing less activity against BRAF wild-type and RAS mutant lines, consistent with its "paradox breaker" mechanism.

Table 1: IC50 Values of PLX8394 in Various Cancer Cell Lines

| Cell Line | Cancer Type | BRAF Status | NRAS Status | Approximate IC50 (nM) of PLX8394 |

| A375 | Melanoma | V600E | WT | 30 - 100[7] |

| SK-MEL-239 | Melanoma | V600E | WT | 30 - 100[7] |

| MDST-8 | Colorectal Cancer | V600E | WT | 30 - 100[7] |

| SK-MEL-246 | Melanoma | Non-V600 | WT | 100 - 1000[7] |

| HCT 116 | Colorectal Cancer | WT | G13D | >1000[8] |

| LM-COL-1 | Colorectal Cancer | WT | G12D | >1000[3] |

Note: PLX8394 is a close structural and functional analogue of this compound. The provided IC50 values for PLX8394 are for reference and may not be identical to those of this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.

-

This compound (stock solution in DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)[10]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially to determine the IC50.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

References

- 1. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 5. jwatch.org [jwatch.org]

- 6. portlandpress.com [portlandpress.com]

- 7. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation | springermedizin.de [springermedizin.de]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Identifying potential off-target effects of PLX7922

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PLX7922, a next-generation RAF inhibitor. This guide is intended for researchers, scientists, and drug development professionals to identify and mitigate potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from first-generation RAF inhibitors?

A1: this compound is a potent and selective "paradox breaker" RAF inhibitor. Unlike first-generation RAF inhibitors such as vemurafenib and dabrafenib, this compound is designed to inhibit the BRAF V600E mutant kinase without causing paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream RAS mutations.[1][2] This paradoxical activation is a known off-target effect of earlier RAF inhibitors that can lead to the development of secondary malignancies.[2]

Q2: What is the primary on-target effect of this compound?

A2: The primary on-target effect of this compound is the inhibition of the constitutively active BRAF V600E mutant kinase, leading to the suppression of the downstream MEK-ERK signaling pathway and subsequent inhibition of proliferation in BRAF V600E-mutant cancer cells.[1]

Q3: What are the known off-target effects of "paradox breaker" RAF inhibitors?

A3: While "paradox breakers" like this compound are designed to have a better safety profile by avoiding paradoxical MAPK activation, they may still have other off-target effects. Some pan-RAF inhibitors have been shown to also inhibit SRC family kinases (SFKs).[3] A comprehensive kinome scan is the most effective way to identify the specific off-target profile of this compound.

Q4: How can I assess for paradoxical activation of the MAPK pathway in my experiments?

A4: Paradoxical activation can be assessed by measuring the phosphorylation levels of MEK and ERK (pMEK and pERK) in wild-type BRAF, RAS-mutant cell lines upon treatment with the inhibitor. An increase in pMEK/pERK levels would indicate paradoxical activation. Western blotting is a common method for this assessment.[4]

Q5: What cell lines are appropriate for studying the on-target and off-target effects of this compound?

A5: To study the on-target effects, use cell lines with the BRAF V600E mutation (e.g., A375 melanoma cells). To investigate the lack of paradoxical activation, use cell lines with wild-type BRAF and a RAS mutation (e.g., NRAS-mutant melanoma cell lines or KRAS-mutant colorectal cancer cell lines).[4][5]

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Unexpected cell toxicity in BRAF wild-type cells | The inhibitor may have off-target effects on kinases essential for the survival of that specific cell line. | Perform a kinome scan or a smaller targeted kinase panel to identify potential off-target kinases. Validate any hits with in vitro kinase assays and cellular thermal shift assays (CETSA). |

| Inconsistent pERK inhibition in BRAF V600E cells | Suboptimal inhibitor concentration, issues with inhibitor stability, or development of resistance. | Confirm the inhibitor's IC50 in your cell line using a dose-response experiment. Ensure proper storage and handling of the compound. For resistance, investigate downstream signaling pathways and consider combination therapies. |

| Increased pERK levels in RAS-mutant cells | This would be an unexpected finding for a "paradox breaker" and could indicate an experimental artifact or a unique cellular context. | Verify the cell line's genotype. Repeat the experiment with fresh inhibitor and lysates. Use a first-generation RAF inhibitor as a positive control for paradoxical activation. |

| Variability in experimental results | Inconsistent cell culture conditions, passage number, or reagent quality. | Maintain consistent cell culture practices, use cells within a defined passage number range, and ensure all reagents are of high quality and properly stored. |

Quantitative Data

Table 1: Inhibitory Activity (IC50) of PLX8394 against key RAF kinases [6]

| Kinase | IC50 (nM) |

| BRAF V600E | 3.8 |

| Wild-Type BRAF | 14 |

| CRAF | 23 |

Note: This table provides data for PLX8394, a close analog of this compound. A comprehensive kinome scan is recommended for a complete off-target profile of this compound.

Experimental Protocols

In Vitro Kinase Assay to Determine IC50 Values

This protocol is for determining the concentration of this compound required to inhibit 50% of the activity of a target kinase in a biochemical assay.

Materials:

-

Recombinant kinase (e.g., BRAF V600E, WT BRAF, CRAF)

-

Kinase-specific substrate

-

ATP

-

This compound

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 96-well plate, add the recombinant kinase, the kinase substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and measure the remaining kinase activity using the ADP-Glo™ assay, which quantifies the amount of ADP produced.

-

Plot the kinase activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Phospho-ERK (pERK) to Assess Paradoxical Activation

This protocol is for detecting changes in ERK phosphorylation in response to this compound treatment in whole-cell lysates.

Materials:

-

Cell lines (e.g., NRAS-mutant melanoma cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).

-

Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total ERK1/2 antibody as a loading control.

Visualizations

Caption: this compound on-target and intended off-target mechanism.

Caption: Workflow for identifying this compound off-target effects.

References

- 1. academic.oup.com [academic.oup.com]

- 2. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

Minimizing PLX7922-induced paradoxical activation in wild-type BRAF cells

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the BRAF inhibitor PLX7922 and its analogs, with a specific focus on mitigating paradoxical MAPK pathway activation in wild-type (WT) BRAF cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to other BRAF inhibitors?

A1: this compound is a type I½ BRAF inhibitor, structurally similar to vemurafenib (PLX4032) and its research analog PLX4720. These inhibitors are designed to target the ATP-binding pocket of the BRAF kinase, primarily in its active conformation. However, a notable characteristic of this class of inhibitors is their potential to induce paradoxical activation of the MAPK pathway in cells that do not harbor the BRAF V600E mutation.[1] More recent developments have led to "paradox-breaker" inhibitors like PLX8394, which are engineered to inhibit BRAF signaling without causing this paradoxical effect.[1][2][3]

Q2: What is paradoxical activation and why does it occur in wild-type BRAF cells?

A2: Paradoxical activation is the unexpected stimulation of the MAPK signaling pathway (RAS-RAF-MEK-ERK) in BRAF wild-type cells upon treatment with certain BRAF inhibitors.[1][4] This phenomenon is driven by the inhibitor's ability to promote the dimerization of RAF kinases (e.g., BRAF/CRAF heterodimers). When the inhibitor binds to one protomer in the dimer, it can allosterically transactivate the other, unbound protomer, leading to downstream MEK and ERK phosphorylation and signaling.[1][3][4] This effect is particularly pronounced in cells with upstream activation of RAS.[4]

Q3: What are the observable consequences of paradoxical activation in experiments?

A3: In a laboratory setting, paradoxical activation can manifest as:

-

Increased phosphorylation of MEK and ERK in BRAF wild-type cell lines upon inhibitor treatment.

-

Enhanced proliferation of BRAF wild-type cells, especially those with RAS mutations, at specific inhibitor concentrations.[2][5]

-

In vivo, this can lead to the development of secondary skin neoplasms, such as cutaneous squamous cell carcinomas, which has been a noted side effect in clinical applications of first-generation BRAF inhibitors.[6]

Q4: How do "paradox-breaker" inhibitors like PLX8394 differ from this compound and vemurafenib?

A4: Paradox-breaker inhibitors such as PLX8394 are designed to bind to the BRAF kinase in a manner that disrupts or does not promote the formation of active RAF dimers.[3][7] This selective disruption of BRAF-containing dimers prevents the transactivation mechanism that causes paradoxical signaling, thereby inhibiting the MAPK pathway in mutant BRAF cells without activating it in wild-type cells.[6][7]

Troubleshooting Guide

Problem 1: I am treating my BRAF wild-type cells with a BRAF inhibitor and observing increased p-ERK levels and/or cell proliferation.

-

Possible Cause: You are likely observing paradoxical activation of the MAPK pathway. This is an expected outcome with inhibitors like vemurafenib and its analogs when used on BRAF wild-type cells, particularly those with active RAS signaling.

-

Troubleshooting Steps:

-

Confirm Genotype: Verify the BRAF and RAS mutational status of your cell line. Paradoxical activation is a hallmark of BRAF wild-type cells, often exacerbated by RAS mutations.

-

Dose-Response Analysis: Perform a dose-response experiment. Paradoxical activation is often most pronounced at intermediate, clinically achievable concentrations of the inhibitor.[2][5] You may see a bell-shaped curve for p-ERK levels.

-

Switch to a Paradox-Breaker: If the goal is to inhibit any residual BRAF activity in wild-type cells without inducing the MAPK pathway, consider using a paradox-breaker inhibitor like PLX8394.[2][6]

-

Co-treatment with a MEK inhibitor: Combining the BRAF inhibitor with a MEK inhibitor (e.g., trametinib) can effectively block the downstream signaling cascade, mitigating the effects of paradoxical RAF activation.

-

Problem 2: My results are inconsistent when measuring paradoxical activation.

-

Possible Cause: Experimental variability can arise from several factors, including cell density, serum concentration, and the timing of inhibitor treatment and sample collection.

-

Troubleshooting Steps:

-

Standardize Cell Culture Conditions: Ensure consistent cell seeding densities and serum concentrations in your media, as these can influence baseline MAPK pathway activity.

-

Optimize Treatment Time: Conduct a time-course experiment to determine the peak of paradoxical ERK activation. The effect can be rapid, often peaking within minutes to a few hours of treatment.[8]

-

Use Appropriate Controls: Always include a vehicle-only control (e.g., DMSO) and consider a positive control for MAPK activation (e.g., EGF stimulation) to ensure your assay is working correctly. A paradox-breaker inhibitor like PLX8394 can serve as a negative control for the paradoxical effect.[2]

-

Quantitative Western Blotting: When using Western blots, ensure you are in the linear range of detection. Normalize p-ERK levels to total ERK to account for any variations in protein loading.

-

Quantitative Data Summary

The following tables summarize key quantitative data comparing the effects of paradox-inducing and paradox-breaking BRAF inhibitors.

Table 1: Comparative IC50 Values of BRAF Inhibitors in BRAF V600E Mutant Cell Lines

| Inhibitor | Cell Line | IC50 (µM) |

| Vemurafenib | A375 (Melanoma) | 0.0431 - 0.4441 |

| Vemurafenib | Colo 201 (CRC) | >1 |

| Encorafenib | A375 (Melanoma) | < 0.04 |

| Encorafenib | Colo 201 (CRC) | < 0.04 |

| PLX8394 | A375 (Melanoma) | < 0.04 |

| PLX8394 | Colo 201 (CRC) | < 0.04 |

CRC: Colorectal Cancer. Data compiled from[3].

Table 2: Paradoxical Activation of ERK in BRAF Wild-Type / KRAS Mutant Colorectal Cancer Cell Lines

| Cell Line | Treatment (1 µM, 6h) | % Change in p-ERK (relative to DMSO) |

| LM-COL-1 | Vemurafenib | +160.2% |

| LM-COL-1 | PLX8394 | Minimal Effect |

Data represents the mean of three independent replicates. Compiled from[2][9].

Table 3: Paradox Index of Different BRAF Inhibitors

| Inhibitor | A375 IC80 (µM) | p-ERK EC80 (µM) | Paradox Index (p-ERK EC80 / A375 IC80) | Peak p-ERK Induction (Fold over DMSO) |

| Vemurafenib | 0.49 | 0.22 | 0.45 | 6.86 |

| Dabrafenib | 0.04 | 0.11 | 2.75 | 2.76 |

| Encorafenib | 0.01 | 0.04 | 4.00 | 4.08 |

| PLX8394 | 0.12 | >10 | >83 | No significant induction |

The Paradox Index quantifies the therapeutic window. A higher index is more favorable, indicating a wider separation between the effective concentration for tumor inhibition and the concentration that induces paradoxical activation. Data compiled from[8][10].

Experimental Protocols & Visualizations

Signaling Pathway: Mechanism of Paradoxical Activation

The diagram below illustrates how a paradox-inducing BRAF inhibitor can lead to the activation of the MAPK pathway in a BRAF wild-type cell, typically in the presence of activated RAS.

Caption: Mechanism of BRAF inhibitor-induced paradoxical MAPK activation.

Experimental Workflow: Assessing Paradoxical Activation

This workflow outlines the key steps to quantify the paradoxical activation potential of a compound.

Caption: Workflow for quantifying paradoxical MAPK activation.

Troubleshooting Flowchart

This flowchart provides a logical guide for addressing unexpected increases in cell proliferation when using a BRAF inhibitor.

Caption: Troubleshooting unexpected proliferation with BRAF inhibitors.

Detailed Experimental Protocols

Western Blot for Phospho-ERK (p-ERK)

This protocol is for detecting the phosphorylation status of ERK1/2, a key downstream marker of MAPK pathway activation.

-

Cell Lysis:

-

After treating cells with the BRAF inhibitor for the desired time, place the culture plate on ice.

-

Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5-10 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until adequate separation of proteins is achieved (ERK1 is 44 kDa, ERK2 is 42 kDa).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer as per the manufacturer's recommendation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a chemiluminescence imaging system or X-ray film.

-

To normalize, strip the membrane and re-probe with an antibody for total ERK1/2.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-ERK to total ERK for each sample.

-

Cell Viability Assay (ATP-based, e.g., CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, which correlates with the number of metabolically active cells.

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well) in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the BRAF inhibitor (e.g., this compound, PLX8394) in culture medium.

-

Add the desired concentrations of the inhibitor to the wells. Include vehicle-only (DMSO) control wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the average background luminescence (from wells with medium only).

-

Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-only control.

-

Plot the percentage of cell viability against the inhibitor concentration (log scale) to generate a dose-response curve and calculate the IC50 value.

-

Co-Immunoprecipitation (Co-IP) for RAF Dimerization

This protocol is used to assess the interaction between BRAF and CRAF, a key step in paradoxical activation.

-

Cell Lysis:

-

Treat cells as required and lyse them in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40, supplemented with protease and phosphatase inhibitors).

-

Perform lysis and clarification as described in the Western Blot protocol to obtain a clear protein lysate.

-

-

Pre-clearing Lysate (Optional but Recommended):

-

Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with rotation.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add 2-5 µg of a primary antibody against one of the target proteins (e.g., anti-BRAF antibody) to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

-

-

Washing:

-

Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).

-

Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP lysis buffer. Each wash should involve resuspending the beads and then pelleting them.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Elute the proteins from the beads by resuspending them in 2X Laemmli sample buffer and boiling for 5-10 minutes.

-

Pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins.

-

Analyze the eluate by Western blotting, probing with antibodies against the "bait" protein (e.g., BRAF) to confirm successful immunoprecipitation and the "prey" protein (e.g., CRAF) to detect the interaction.

-

References

- 1. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation | springermedizin.de [springermedizin.de]

- 6. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

PLX7922 inconsistent results in vitro

Technical Support Center: PLX7904

A Note on Nomenclature: Initial searches for "PLX7922" did not yield significant results in publicly available scientific literature. It is highly probable that this is a typographical error and the intended compound is PLX7904 , a well-documented, next-generation BRAF inhibitor. This technical support guide is therefore based on the properties and common experimental challenges associated with PLX7904 and similar BRAF inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is PLX7904 and what is its mechanism of action?

A1: PLX7904 is a potent and selective, next-generation inhibitor of the BRAF serine/threonine kinase.[1][2] It is specifically designed to target the BRAF V600E mutation, which is a common driver mutation in cancers like melanoma and colorectal cancer.[1][3] Unlike first-generation BRAF inhibitors, PLX7904 is a "paradox-breaker."[2][4][5] This means it inhibits signaling through the MAPK pathway in BRAF-mutant cells without causing paradoxical activation of the same pathway in BRAF wild-type cells, a common side effect of older inhibitors.[2][6][7]

Q2: What does it mean that PLX7904 is a "paradox-breaker"?

A2: First-generation BRAF inhibitors (like vemurafenib) can cause unintended activation (a "paradoxical" effect) of the MAPK signaling pathway in cells that have wild-type (non-mutated) BRAF but may have mutations in upstream proteins like RAS.[6][8][9] This occurs because the inhibitor promotes the dimerization of RAF kinases, leading to transactivation of CRAF and subsequent MEK-ERK signaling.[6][10] PLX7904 is designed to disrupt RAF dimer formation, thus preventing this paradoxical activation while still inhibiting the target BRAF V600E mutant protein.[4][5]

Q3: I am seeing variable IC50 values in my cell viability assays. What could be the cause?

A3: Inconsistent IC50 values are a common issue and can stem from several factors:

-

Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use them at a consistent, low passage number. Genetic drift can occur at high passages, altering drug sensitivity.

-

BRAF and RAS Mutation Status: The sensitivity of cells to PLX7904 is highly dependent on their BRAF and RAS mutation status. Confirm the genetic background of your cell lines. BRAF V600E mutant cells are expected to be sensitive, while cells with RAS mutations may show different responses.[1][7]

-

Assay-Specific Variability: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content). Ensure you are using the same assay consistently. Incubation times with the reagent and the compound can also significantly impact results.

-

Drug Solubility and Stability: PLX7904 is typically dissolved in DMSO.[2] Ensure the compound is fully dissolved and avoid repeated freeze-thaw cycles of stock solutions. Poor solubility can lead to inaccurate concentrations in your assays.

Q4: My Western blot results show that p-ERK levels are not decreasing as expected in my BRAF V600E mutant cell line after treatment. Why?

A4: If you are not seeing the expected decrease in phosphorylated ERK (p-ERK), consider the following:

-

Treatment Duration and Concentration: You may need to optimize the treatment time and concentration. A time-course experiment (e.g., 1, 6, 24 hours) and a dose-response experiment are recommended.

-

Acquired Resistance: Cells can develop resistance to BRAF inhibitors through various mechanisms, including the activation of bypass signaling pathways (e.g., PI3K/AKT pathway) or through the expression of BRAF splice variants.[7][11][12]

-

Experimental Technique: Ensure efficient protein lysis, accurate protein quantification, and proper antibody dilutions. Always include both a positive control (a sensitive cell line) and a negative control (a resistant cell line or vehicle-treated cells).

Troubleshooting Guides

Issue 1: Paradoxical MAPK Pathway Activation Observed in Control Cells

-

Problem: You are treating BRAF wild-type cells (e.g., with a RAS mutation) with PLX7904 as a negative control, but you observe an increase in p-ERK levels, which is not expected for a "paradox-breaker."

-

Possible Causes & Solutions:

-

Compound Identity/Purity: Verify the identity and purity of your PLX7904 compound. An impure batch or a different compound could behave like a first-generation inhibitor.

-

Cell-Specific Context: While designed to be a paradox-breaker, certain cellular contexts or specific RAS mutations might still permit a low level of paradoxical signaling. Compare your results to a first-generation inhibitor like vemurafenib in the same cell line to confirm that PLX7904 shows significantly reduced paradoxical activation.

-

Off-Target Effects at High Concentrations: At very high concentrations, the specificity of any inhibitor can decrease. Perform a dose-response curve to see if this effect is only occurring at concentrations well above the typical IC50 for sensitive cells.

-

Issue 2: High Variability Between Replicates in Cell Viability Assays

-

Problem: Your replicate wells in a 96-well plate show high standard deviation, making the data unreliable.

-

Possible Causes & Solutions:

-

Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting to prevent settling. Pay attention to the "edge effect" in 96-well plates; consider not using the outer wells or filling them with PBS to maintain humidity.

-

Inaccurate Drug Dilutions: Perform serial dilutions carefully. Use fresh, low-retention pipette tips for each dilution step.

-

Incomplete Drug Solubilization: After adding the drug to the media, mix thoroughly before adding to the cells. Visually inspect for any precipitation.

-

Data Presentation

Table 1: Example IC50 Values for PLX7904 in Various Cancer Cell Lines

| Cell Line | Cancer Type | BRAF Status | NRAS Status | Reported IC50 (µM) for Cell Growth Inhibition |

| A375 | Melanoma | V600E | WT | 0.17[1] |

| COLO829 | Melanoma | V600E | WT | 0.53[1] |

| COLO205 | Colorectal | V600E | WT | 0.16[1] |

| RKO | Colorectal | V600E | WT | More resistant than other CRC lines[3] |

| HT29 | Colorectal | V600E | WT | Sensitive[3] |

Note: IC50 values can vary based on the specific assay conditions and laboratory. This table is for comparative purposes.

Experimental Protocols

Protocol 1: Cell Viability (MTS Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 2X serial dilution of PLX7904 in complete growth medium. The final concentration range should typically span from 10 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the old media from the cells and add 100 µL of the media containing the different drug concentrations.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for MAPK Pathway Analysis

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of PLX7904 (e.g., 0, 50, 100, 500 nM) for a specified time (e.g., 6 hours).

-

Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 10% or 12% polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

-

Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C with gentle shaking.[13][14]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations (Graphviz)

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. helios.eie.gr [helios.eie.gr]

- 4. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 5. jwatch.org [jwatch.org]

- 6. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of mutant BRAF splice variant signaling by next generation, selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

Cell-specific responses to PLX7922 treatment

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing PLX7922 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell-specific responses to this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a next-generation, selective RAF inhibitor. Its primary mechanism of action is to bind to and inhibit the activity of BRAF kinase, particularly the oncogenic BRAF V600E mutant. Unlike first-generation RAF inhibitors, this compound is known as a "paradox breaker." This means it is designed to avoid the paradoxical activation of the MAPK signaling pathway in BRAF wild-type cells that express activated RAS, a common side effect of earlier RAF inhibitors.[1][2][3][4] It achieves this by disrupting the dimerization of RAF proteins.[3]

Q2: What is "paradoxical activation" of the MAPK pathway and how does this compound avoid it?

A2: Paradoxical activation is a phenomenon where first-generation RAF inhibitors, such as vemurafenib, bind to one protomer of a RAF dimer in BRAF wild-type cells, leading to the transactivation of the other protomer and subsequent activation of the downstream MEK-ERK signaling pathway.[5] This can promote the growth of cells with upstream RAS mutations.[2][5] this compound and its analogs like PLX8394 are designed to disrupt RAF dimer formation, thereby preventing this transactivation and avoiding paradoxical MAPK pathway activation.[3][6]

Q3: In which cell types is this compound expected to be effective?

A3: this compound is most effective in cells harboring a BRAF V600E mutation, where it potently inhibits the constitutively active BRAF monomer.[1] It is also effective against certain BRAF splice variants that signal as dimers and can confer resistance to first-generation RAF inhibitors.[3] However, in cells with wild-type BRAF and mutant NRAS, this compound is not only ineffective but can activate pERK.[1]

Q4: How should I prepare and store this compound for in vitro experiments?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, it is crucial to keep the final DMSO concentration below 0.5% to avoid cytotoxicity.[4] Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Unexpected increase in p-ERK levels in BRAF wild-type cells. | This is the classic "paradoxical activation" of the MAPK pathway. While this compound is a "paradox breaker," under certain cellular contexts or at specific concentrations, some residual paradoxical signaling might occur, especially in cells with high levels of activated RAS. | - Confirm the BRAF and NRAS mutation status of your cell line. - Test a range of this compound concentrations to identify an optimal window that inhibits BRAF V600E without activating wild-type BRAF. - Compare the effect with a first-generation RAF inhibitor (e.g., vemurafenib) to confirm if the observed effect is indeed paradoxical activation. - Consider using a MEK inhibitor in combination to block the downstream pathway. |

| Reduced or no inhibition of p-ERK in BRAF V600E mutant cells. | - Drug Degradation: Improper storage or handling of this compound. - Cell Line Authenticity: The cell line may not be the expected BRAF V600E mutant. - Acquired Resistance: Cells may have developed resistance to this compound. - Incorrect Drug Concentration: Calculation error or suboptimal concentration used. | - Ensure this compound stock solutions are fresh and have been stored correctly. - Verify the genetic makeup of your cell line through sequencing. - Investigate potential resistance mechanisms such as upregulation of receptor tyrosine kinases (RTKs) or mutations in downstream pathway components.[7] - Perform a dose-response experiment to determine the IC50 for p-ERK inhibition in your specific cell line. |

| High background or off-target effects observed. | While designed to be selective, this compound may have off-target activities at higher concentrations. | - Perform a kinase selectivity screen to identify potential off-target kinases. - Use the lowest effective concentration of this compound to minimize off-target effects. - Include appropriate negative controls (e.g., vehicle-treated cells, cells not expressing the target) to distinguish on-target from off-target effects. |

| Precipitation of this compound in culture medium. | This compound has limited aqueous solubility. High concentrations or rapid dilution from a DMSO stock can cause it to precipitate. | - Prepare fresh dilutions of this compound for each experiment. - Perform serial dilutions of the DMSO stock in culture medium rather than a single large dilution step. - Ensure the final DMSO concentration in the culture medium is low (ideally <0.1%).[4] - Visually inspect the medium for any signs of precipitation after adding the drug. |

| Inconsistent results between experiments. | - Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions. - Inconsistent Drug Preparation: Variations in dissolving and diluting this compound. - Assay Variability: Technical variations in performing assays like Western blotting or cell viability assays. | - Use cells within a consistent and low passage number range. - Standardize cell seeding density and ensure consistent confluency at the time of treatment. - Follow a strict protocol for preparing and diluting this compound. - Include positive and negative controls in every experiment to monitor for consistency. |

Data Presentation

Table 1: this compound and PLX8394 (Analog) IC50 Values for BRAF Kinase Inhibition and Cell Viability

| Compound | Target/Cell Line | Mutation Status | Assay Type | IC50 (nM) | Reference |

| PLX8394 | BRAF V600E | BRAF V600E | Biochemical | 3.8 | [8] |

| PLX8394 | Wild-Type BRAF | Wild-Type | Biochemical | 14 | [8] |

| PLX8394 | CRAF | Wild-Type | Biochemical | 23 | [8] |

| PLX8394 | A375 | BRAF V600E | Cell Viability | ~30-100 | [3] |

| PLX8394 | SK-MEL-239 | BRAF V600E | p-ERK Inhibition | 39 | |

| PLX8394 | SK-MEL-239 C4 | p61 BRAF V600E (dimer) | p-ERK Inhibition | 158 | |

| PLX8394 | SK-MEL-2 | NRAS Q61R | Cell Viability | >20,000 | [3] |

| PLX8394 | Keratinocytes | Wild-Type | p-ERK Inhibition | >20,000 | [3] |

Table 2: Comparative Effects of RAF Inhibitors on p-ERK Levels

| Cell Line | Genetic Background | Treatment (1 µM) | Effect on p-ERK | Reference |

| BRAF V600E cells | BRAF V600E | This compound | Inhibition | [1] |

| B9 and IPC-298 | NRAS mutant | This compound | Activation | [1] |

| LM-COL-1 | BRAF wt / KRAS G12D | Vemurafenib | Paradoxical Activation | [9] |